molecular formula C10H22O3S B1360252 Diamyl Sulfite CAS No. 2051-05-0

Diamyl Sulfite

Cat. No.: B1360252
CAS No.: 2051-05-0
M. Wt: 222.35 g/mol
InChI Key: QHKKGWHSXSIVAJ-UHFFFAOYSA-N
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Description

C10H22O3SC_{10}H_{22}O_3SC10​H22​O3​S

and a molecular weight of 222.34 g/mol . It is a sulfite ester derived from amyl alcohol and sulfurous acid. This compound is primarily used in research settings and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diamyl Sulfite can be synthesized through the esterification of amyl alcohol with sulfurous acid. The reaction typically involves the following steps:

    Amyl Alcohol and Sulfurous Acid Reaction: Amyl alcohol reacts with sulfurous acid under acidic conditions to form this compound.

    Catalysts and Conditions: The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at a controlled temperature to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes:

    Raw Material Handling: Large quantities of amyl alcohol and sulfurous acid are handled in industrial reactors.

    Reaction Control: The reaction conditions, including temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality.

    Purification: The crude product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Diamyl Sulfite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonates.

    Reduction: Under specific conditions, it can be reduced to amyl alcohol and sulfur dioxide.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Nucleophiles: Nucleophiles like amines and thiols can react with this compound under appropriate conditions.

Major Products:

    Oxidation Products: Sulfonates and sulfates.

    Reduction Products: Amyl alcohol and sulfur dioxide.

    Substitution Products: Various substituted amyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diamyl Sulfite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: In biological research, it can be used to study the effects of sulfite esters on biological systems.

    Medicine: While not commonly used in therapeutic applications, it serves as a model compound in pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which Diamyl Sulfite exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfite group can act as a nucleophile, participating in various biochemical reactions. The pathways involved include:

    Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through sulfite ester formation, affecting their function and activity.

Comparison with Similar Compounds

Diamyl Sulfite can be compared with other sulfite esters such as:

    Dimethyl Sulfite: A smaller sulfite ester with different physical and chemical properties.

    Diethyl Sulfite: Similar in structure but with ethyl groups instead of amyl groups.

    Dipropyl Sulfite: Contains propyl groups and exhibits different reactivity and applications.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other sulfite esters affects its solubility, boiling point, and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

dipentyl sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKKGWHSXSIVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174508
Record name Pentyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-05-0
Record name Sulfurous acid, dipentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl sulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamyl Sulfite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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